alpha-Ethyl-3-nitrocinnamic acid

Description

The exact mass of the compound alpha-Ethyl-3-nitrocinnamic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163918. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality alpha-Ethyl-3-nitrocinnamic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about alpha-Ethyl-3-nitrocinnamic acid including the price, delivery time, and more detailed information at info@benchchem.com.

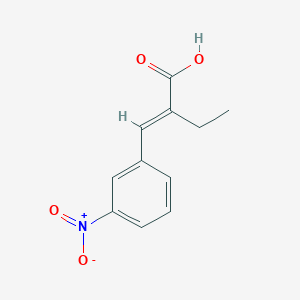

Structure

3D Structure

Properties

IUPAC Name |

(2E)-2-[(3-nitrophenyl)methylidene]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-2-9(11(13)14)6-8-4-3-5-10(7-8)12(15)16/h3-7H,2H2,1H3,(H,13,14)/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMUHBYNLXQHZNR-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C\C1=CC(=CC=C1)[N+](=O)[O-])/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101230013 | |

| Record name | Butanoic acid, 2-[(3-nitrophenyl)methylene]-, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101230013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124525-55-9, 5253-02-1 | |

| Record name | Butanoic acid, 2-[(3-nitrophenyl)methylene]-, (E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124525-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinnamic acid, (E)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163918 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 2-[(3-nitrophenyl)methylene]-, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101230013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-ethyl-3-nitrocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.686 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

alpha-Ethyl-3-nitrocinnamic acid chemical properties

An In-Depth Technical Guide to the Chemical Properties of α-Ethyl-3-nitrocinnamic Acid

This guide provides a comprehensive overview of the chemical properties of α-Ethyl-3-nitrocinnamic acid, designed for researchers, scientists, and professionals in drug development. The information is structured to deliver not just data, but also expert insights into the synthesis, characterization, and potential reactivity of this compound, grounded in established chemical principles.

Introduction and Molecular Overview

α-Ethyl-3-nitrocinnamic acid (CAS No. 5253-02-1) is a substituted derivative of cinnamic acid.[1] Its structure is characterized by three key functional components: a carboxylic acid, a phenyl ring substituted with a nitro group at the meta-position, and an ethyl group at the α-position of the acrylic acid backbone. This unique combination of features suggests potential for interesting chemical reactivity and biological activity, drawing from the well-documented profiles of other cinnamic acid derivatives which exhibit a wide range of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3][4]

The molecular structure dictates its chemical behavior. The electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution while influencing the electronic properties of the entire conjugated system. The α,β-unsaturated carbonyl system is a key site for nucleophilic addition reactions, and the carboxylic acid moiety provides a handle for further derivatization, such as esterification or amidation.[4][5]

Core Molecular Identifiers

| Property | Value | Source |

| IUPAC Name | (2E)-2-[(3-nitrophenyl)methylene]butanoic acid | [1] |

| Synonyms | 2-[(3-Nitrophenyl)Methylidene]Butanoic Acid | [1] |

| CAS Number | 5253-02-1 | [1] |

| Molecular Formula | C₁₁H₁₁NO₄ | [1][6] |

| Molecular Weight | 221.21 g/mol | [1][6] |

Physicochemical Properties

The physical properties of α-Ethyl-3-nitrocinnamic acid are dictated by its molecular structure, which includes both polar (carboxylic acid, nitro group) and non-polar (phenyl ring, ethyl group) components.

| Property | Value | Notes | Source |

| Appearance | Light brown, solid crystalline | Based on supplier safety data. | [6] |

| Melting Point | 138-142°C | Experimental value from a supplier. | [1] |

| Boiling Point | 381.3 ± 25.0°C | Calculated value at 760 mmHg. | [1] |

| Density | 1.3 ± 0.1 g/cm³ | Calculated value. | [1] |

| Solubility | Low water solubility expected | The presence of the carboxylic acid may afford slight solubility in aqueous bases. It is expected to be soluble in organic solvents like ethanol and DMSO. | [6][7] |

Proposed Synthesis Pathway

For the synthesis of the parent 3-nitrocinnamic acid, 3-nitrobenzaldehyde is reacted with malonic acid.[9][10] To introduce the α-ethyl group, the logical modification is to replace malonic acid with ethylmalonic acid .

Caption: Proposed Knoevenagel-Doebner synthesis pathway.

Experimental Protocol: A Predictive Methodology

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-nitrobenzaldehyde (1 equivalent) and ethylmalonic acid (1.1 equivalents).

-

Solvent and Catalyst Addition: Add anhydrous pyridine to dissolve the reactants, followed by a catalytic amount of piperidine (e.g., 0.1 equivalents).

-

Causality: Pyridine acts as both a solvent and a base, while piperidine is a more effective catalyst for the initial condensation step.

-

-

Reaction: Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting aldehyde.

-

Mechanism Insight: The reaction proceeds via the formation of a carbanion from ethylmalonic acid, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration and decarboxylation yield the final α,β-unsaturated product.

-

-

Workup and Isolation: After cooling, the reaction mixture is poured into an excess of cold, dilute hydrochloric acid. This neutralizes the pyridine and protonates the carboxylate, causing the product to precipitate.

-

Purification: The crude solid is collected by vacuum filtration, washed with cold water, and dried. Recrystallization from a suitable solvent, such as an ethanol/water mixture, should be performed to yield the purified α-Ethyl-3-nitrocinnamic acid.

-

Self-Validation: The purity of the final product must be confirmed by melting point determination and spectroscopic analysis (NMR, IR). A sharp melting point range close to the literature value (138-142°C) indicates high purity.[1]

-

Spectroscopic Characterization (Predictive Analysis)

Direct spectroscopic data for α-Ethyl-3-nitrocinnamic acid is not available. However, a detailed prediction of its spectra can be made by analyzing the known spectra of 3-nitrocinnamic acid and accounting for the structural modifications.[11][12][13][14]

¹H NMR Spectroscopy (Predicted)

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected far downfield, typically between 11.0-13.0 ppm . Its broadness is due to hydrogen bonding and chemical exchange.

-

Aromatic Protons (on the 3-nitrophenyl ring): Four protons in a complex pattern between 7.5-8.5 ppm .

-

The proton ortho to the nitro group (at C2) will be the most deshielded.

-

The proton ortho to the cinnamic backbone (at C6) and the proton para to the nitro group (at C4) will also be downfield.

-

Splitting patterns will be complex due to meta and ortho coupling.

-

-

Vinylic Proton (-C=CH-Ar): A singlet is expected around 7.5-7.8 ppm . In the parent cinnamic acid, this is a doublet, but the presence of the α-ethyl group removes the adjacent proton, resulting in a singlet.

-

Ethyl Group Protons (-CH₂CH₃):

-

Methylene (-CH₂-): A quartet around 2.4-2.7 ppm , split by the adjacent methyl protons.

-

Methyl (-CH₃): A triplet around 1.1-1.3 ppm , split by the adjacent methylene protons.

-

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbon (-COOH): Expected around 168-172 ppm .

-

Aromatic Carbons: Six signals are expected between 120-150 ppm . The carbon bearing the nitro group (C3) will be significantly deshielded (~148 ppm), as will the carbon attached to the alkene (C1).

-

Alkene Carbons (-C(Et)=CH-):

-

α-Carbon (-C(Et)=): Expected around 130-135 ppm .

-

β-Carbon (=CH-Ar): Expected around 140-145 ppm , deshielded by the attached aromatic ring.

-

-

Ethyl Group Carbons (-CH₂CH₃):

-

Methylene (-CH₂-): Expected around 20-25 ppm .

-

Methyl (-CH₃): Expected around 12-15 ppm .

-

Infrared (IR) Spectroscopy (Predicted)

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹ , characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.[12]

-

C-H Stretch (Aromatic/Vinylic): Sharp peaks just above 3000 cm⁻¹ .

-

C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹ for the ethyl group.

-

C=O Stretch (Carbonyl): A strong, sharp absorption band around 1680-1710 cm⁻¹ .[12] Conjugation with the double bond shifts this to a slightly lower wavenumber.

-

C=C Stretch (Alkene): A medium intensity band around 1620-1640 cm⁻¹ .[12]

-

N-O Stretch (Nitro Group): Two strong, characteristic bands are expected: an asymmetric stretch around 1520-1550 cm⁻¹ and a symmetric stretch around 1340-1360 cm⁻¹ .

Chemical Reactivity and Potential Applications

The reactivity of α-Ethyl-3-nitrocinnamic acid is governed by its functional groups. The following diagram illustrates the primary sites of chemical reactivity.

Caption: Key reactivity sites on the molecule.

-

Carboxylic Acid: This group can undergo standard reactions like esterification (with alcohols) and amidation (with amines) to create a library of derivatives.[15]

-

α,β-Unsaturated System: The double bond is activated towards Michael (1,4-conjugate) addition by nucleophiles. It can also be hydrogenated to the corresponding saturated carboxylic acid using catalysts like Palladium on carbon (Pd/C).

-

Nitro Group: The nitro group can be readily reduced to an amino group (-NH₂) using various reducing agents (e.g., Sn/HCl, H₂/Pd-C). This transformation is fundamental for creating new analogues, as the resulting aniline derivative can undergo a host of further reactions (e.g., diazotization, acylation).

-

Aromatic Ring: The strong electron-withdrawing effect of the nitro group and the carboxylic system makes the ring electron-deficient. While deactivated to electrophilic substitution, it may be susceptible to nucleophilic aromatic substitution under certain conditions.

The diverse biological activities reported for other cinnamic acid derivatives make α-Ethyl-3-nitrocinnamic acid a compelling candidate for further investigation in drug discovery programs.[2][3] Its derivatives could be screened for a variety of therapeutic applications.

Safety and Handling

Based on available Safety Data Sheets (SDS), α-Ethyl-3-nitrocinnamic acid is considered a hazardous substance.[6]

-

Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[6]

-

Handling: Standard laboratory precautions should be taken. Wear protective gloves, safety glasses, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood. Avoid breathing dust.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

This guide provides a robust, scientifically-grounded framework for understanding and working with α-Ethyl-3-nitrocinnamic acid. While there are gaps in the dedicated literature for this specific molecule, its properties and behavior can be confidently predicted based on the well-understood chemistry of its structural relatives.

References

-

S.M. Egbujor, G.A. Priya, & T.A. Adelakun. (2022). Cinnamic Acid Derivatives and Their Biological Efficacy. PMC. [Link]

-

S. Gunia-Krzyżak, A. Słoczyńska, K. Popiół, J. Koczurkiewicz, & P. Żmudzki. (2022). Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review. Molecules. [Link]

-

K.C. Prousis, G.A. Mountanea, & E.A. Rekka. (2024). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. RSC Advances. [Link]

-

M.I. Koutsoures, E.A. Mal ειδική, & A.D. Geronikaki. (2025). Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Multitarget Cinnamic Acid Hybrids. MDPI. [Link]

-

S. Singh, P. Singh, & R. Kumar. (2009). Synthesis and Structure−Activity Relationships of Substituted Cinnamic Acids and Amide Analogues: A New Class of Herbicides. ACS Publications. [Link]

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - alpha-Ethyl-3-nitrocinnamic acid. Thermo Fisher Scientific. [Link]

-

The Royal Society of Chemistry. (2014). SUPPLEMENTARY INFORMATION. The Royal Society of Chemistry. [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-nitrocinnamic acid. PrepChem.com. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Nitrocinnamic acid. PubChem. [Link]

- Google Patents. (1974). US3832387A - Alpha-nitro-cinnamic acid derivatives.

-

R.I. Baichurin, L.V. Baichurina, N.I. Aboskalova, & V.M. Berestovitskaya. (2015). α-Nitrocinnamic Acid Esters in the Transalkenylation Reaction with Cyano-Containing CH-Acids. ResearchGate. [Link]

-

Organic Syntheses. (n.d.). m-NITROCINNAMIC ACID. Organic Syntheses Procedure. [Link]

-

Doc Brown's Advanced Organic Chemistry. (2026). 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. Doc Brown's Chemistry. [Link]

-

NIST. (n.d.). 3-Nitrocinnamic acid - Mass spectrum (electron ionization). NIST WebBook. [Link]

-

NIST. (n.d.). 3-Nitrocinnamic acid. NIST WebBook. [Link]

-

R.I. Baichurin, E.A. Ishmaeva, & V.M. Berestovitskaya. (2013). Polarity and structure of α-nitrocinnamic acid esters. ResearchGate. [Link]

-

Shimadzu. (n.d.). Analysis of Artificial Colorants by Ultra-Fast Liquid Chromatography- Mass Spectrometry. Shimadzu. [Link]

-

Cheméo. (n.d.). Chemical Properties of 3-Nitrocinnamic acid (CAS 555-68-0). Cheméo. [Link]

-

NIST. (n.d.). 3-(3-Nitrophenyl)propenoic acid, ethyl ester. NIST WebBook. [Link]

-

K.C. Prousis, G.A. Mountanea, & E.A. Rekka. (2025). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. RSC Advances. [Link]

-

H. Iio, K. Inoue, & T. Nishio. (2022). Synthesis and Characterization of Multiple Functionalized Cyclohexanone Using Diels–Alder Reaction of α-Nitrocinnamate. MDPI. [Link]

-

NIST. (n.d.). 4-Nitrocinnamic acid. NIST WebBook. [Link]

-

Royal Society of Chemistry. (n.d.). Reactivity of substituted aliphatic nitro-compounds with nucleophiles. RSC Publishing. [Link]

Sources

- 1. alpha-Ethyl-3-Nitrocinnamic Acid (CAS 5253-02-1) | Physicochemical properties, SDS, safety information & Suppliers - chemBlink [chemblink.com]

- 2. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in synthetic approaches for bioactive cinnamic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Multitarget Cinnamic Acid Hybrids [mdpi.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. prepchem.com [prepchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. 3-Nitrocinnamic acid | C9H7NO4 | CID 687126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. 3-Nitrocinnamic acid [webbook.nist.gov]

- 14. 3-NITROCINNAMIC ACID(1772-76-5) 1H NMR spectrum [chemicalbook.com]

- 15. BJOC - Recent advances in synthetic approaches for bioactive cinnamic acid derivatives [beilstein-journals.org]

alpha-Ethyl-3-nitrocinnamic acid molecular weight and formula

An In-depth Technical Guide to α-Ethyl-3-nitrocinnamic Acid

Abstract: This technical guide provides a comprehensive overview of α-Ethyl-3-nitrocinnamic acid (CAS No. 5253-02-1), a substituted derivative of cinnamic acid. It details the compound's fundamental physicochemical properties, including its molecular formula and weight. A proposed, detailed protocol for its synthesis via Knoevenagel condensation is presented, complete with a workflow diagram and considerations for purification and characterization. The guide further explores potential research applications, drawing from the well-established biological and chemical activities of the broader class of cinnamic acid derivatives. Finally, essential safety and handling information is summarized to ensure its proper use in a research and development setting. This document is intended for researchers, chemists, and professionals in drug development and materials science who require a technical foundation for working with this specific molecule.

Introduction to Cinnamic Acid Derivatives

Cinnamic acid and its derivatives are a class of aromatic carboxylic acids that are ubiquitous in the plant kingdom, found in everything from cinnamon bark to fruits and vegetables.[1] The core structure, consisting of a benzene ring attached to an acrylic acid moiety, provides a versatile scaffold for chemical modification.[1] These modifications can dramatically alter the compound's biological and chemical properties, leading to a wide range of applications.

Cinnamic acid derivatives have been investigated for a plethora of pharmacological activities, including anticancer, antimicrobial, antidiabetic, and anti-inflammatory properties.[1][2] In addition to their therapeutic potential, they serve as crucial intermediates in organic synthesis for producing stilbenes, styrenes, and various polymers. They are also used extensively in the flavor, fragrance, and cosmetics industries.[2][3]

α-Ethyl-3-nitrocinnamic acid is a specific synthetic derivative featuring two key substitutions on the parent cinnamic acid structure: an ethyl group at the alpha (α) position of the acrylic acid chain and a nitro group at the meta (3) position of the phenyl ring. These modifications are expected to significantly influence its steric and electronic properties, offering a unique profile for investigation in medicinal chemistry and materials science.

Physicochemical Properties

The fundamental identifiers and properties of α-Ethyl-3-nitrocinnamic acid are summarized below. It is critical to distinguish this compound from its corresponding ester, ethyl 3-nitrocinnamate (CAS 5396-71-4), which shares the same molecular formula but possesses different chemical properties and a distinct structure.[4][5][6]

| Property | Value | Source |

| IUPAC Name | (2E)-2-(3-nitrophenyl)but-2-enoic acid | (Predicted) |

| Synonyms | alpha-Ethyl-3-Nitrocinnamic Acid | [7] |

| CAS Number | 5253-02-1 | [7][8] |

| Molecular Formula | C₁₁H₁₁NO₄ | [7][8] |

| Molecular Weight | 221.21 g/mol | [7][8] |

| Melting Point | 138-142°C | [7] |

| Density | 1.3 ± 0.1 g/cm³ | [7] |

Synthesis and Purification

While specific literature on the synthesis of α-Ethyl-3-nitrocinnamic acid is not abundant, a robust synthetic route can be proposed based on well-established organic chemistry principles, particularly the Knoevenagel condensation. This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, catalyzed by a weak base.

Proposed Retrosynthetic Pathway

The logical disconnection for α-Ethyl-3-nitrocinnamic acid points to 3-nitrobenzaldehyde and a butanoic acid derivative as the primary starting materials. The Knoevenagel condensation provides a direct and efficient route to form the required carbon-carbon double bond.

Caption: Retrosynthetic analysis of α-Ethyl-3-nitrocinnamic Acid.

Experimental Protocol: Knoevenagel Condensation

This protocol is adapted from general procedures for synthesizing substituted cinnamic acids.[9][10] The reaction condenses 3-nitrobenzaldehyde with 2-ethylmalonic acid in the presence of a basic catalyst.

Materials:

-

3-Nitrobenzaldehyde

-

2-Ethylmalonic acid

-

Pyridine (as solvent and catalyst)

-

Piperidine (as co-catalyst)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (for recrystallization)

-

Deionized Water

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine 3-nitrobenzaldehyde (1.0 eq) and 2-ethylmalonic acid (1.1 eq) in pyridine (3-4 mL per gram of aldehyde).

-

Catalyst Addition: Gently warm the mixture to approximately 50°C until a clear solution is obtained. Add piperidine (0.1 eq) to the solution.

-

Condensation: Heat the reaction mixture at 80°C for 1 hour, then increase the temperature to reflux for an additional 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup and Precipitation: After cooling to room temperature, pour the reaction mixture into a beaker containing cold water (8-10 times the volume of pyridine used). Slowly acidify this mixture with concentrated HCl, with constant stirring, until the solution is strongly acidic (pH 1-2).

-

Isolation: The crude α-Ethyl-3-nitrocinnamic acid will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold deionized water to remove residual acid and pyridine hydrochloride.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product.[9] Dry the purified crystals under vacuum.

Caption: Experimental workflow for the synthesis of α-Ethyl-3-nitrocinnamic Acid.

Characterization

The identity and purity of the synthesized product should be confirmed using standard analytical techniques:

-

Melting Point: To check for purity against the literature value.[7]

-

NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure, including the presence and connectivity of the ethyl, nitro, and phenyl groups.

-

FTIR Spectroscopy: To identify key functional groups, such as the carboxylic acid C=O and O-H stretches, the C=C double bond, and the N-O stretches of the nitro group.

-

Mass Spectrometry: To confirm the molecular weight of 221.21 g/mol .[7]

Potential Applications and Research Directions

While specific applications for α-Ethyl-3-nitrocinnamic acid are not yet widely documented, its structural features suggest several promising avenues for research, leveraging the known activities of related cinnamic acid derivatives.

-

Anticancer Drug Development: Many cinnamic acid derivatives exhibit potent anticancer activity.[1] The presence of a nitroaromatic group, a feature found in some clinically used drugs, makes this compound a candidate for screening against various cancer cell lines. It could act as an inhibitor of key signaling pathways or as a precursor for bioreductive drugs.

-

Antimicrobial Agents: The cinnamate scaffold is a known pharmacophore in the development of antibacterial and antifungal agents.[1] This derivative could be tested for its efficacy against a panel of pathogenic microbes.

-

Organic Synthesis Intermediate: The carboxylic acid and alkene functionalities provide reactive handles for further chemical modification. It can serve as a building block for more complex molecules, including novel heterocyclic compounds or polymers.[2]

-

Materials Science: Cinnamic acid derivatives are used in the synthesis of photo-sensitive polymers and as crosslinking agents.[3] The specific substitutions on this molecule could be exploited to create polymers with tailored thermal or optical properties.

Safety and Handling

As a laboratory chemical, α-Ethyl-3-nitrocinnamic acid requires careful handling. Based on available safety data for this and similar compounds, the following precautions are advised.[11]

-

Hazard Classification: This chemical is considered hazardous. It is classified as causing skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (Category 3).

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store locked up.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

α-Ethyl-3-nitrocinnamic acid is a derivative of cinnamic acid with a distinct molecular formula of C₁₁H₁₁NO₄ and a molecular weight of 221.21 g/mol .[7][8] Its structure lends itself to straightforward synthesis via Knoevenagel condensation. The combination of the cinnamate core with an α-ethyl group and a 3-nitro substitution makes it an intriguing candidate for investigation in medicinal chemistry and materials science. This guide provides the foundational knowledge required for its synthesis, characterization, and safe handling, encouraging further exploration of its potential applications.

References

-

NIST. (n.d.). 3-(3-Nitrophenyl)propenoic acid, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

ChemBK. (2024, April 10). ETHYL-M-NITROCINNAMATE. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-nitrocinnamic acid. Retrieved from [Link]

- Google Patents. (1974). US3832387A - Alpha-nitro-cinnamic acid derivatives.

-

ResearchGate. (n.d.). α-Nitrocinnamic Acid Esters in the Transalkenylation Reaction with Cyano-Containing CH-Acids. Request PDF. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Nitrocinnamic acid. PubChem Compound Database. Retrieved from [Link]

-

Organic Syntheses. (n.d.). m-NITROCINNAMIC ACID. Retrieved from [Link]

-

De, P., et al. (2021). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 26(9), 2673. Retrieved from [Link]

-

NCMC. (n.d.). Applications of Cinnamic Acid: In Pharma, Food, Cosmetics & More. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2014). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 6(3), 677-685. Retrieved from [Link]

Sources

- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. Applications of Cinnamic Acid: In Pharma, Food, Cosmetics & More | NCMC [njchm.com]

- 4. Page loading... [guidechem.com]

- 5. 3-(3-Nitrophenyl)propenoic acid, ethyl ester [webbook.nist.gov]

- 6. chembk.com [chembk.com]

- 7. alpha-Ethyl-3-Nitrocinnamic Acid (CAS 5253-02-1) | Physicochemical properties, SDS, safety information & Suppliers - chemBlink [chemblink.com]

- 8. 2[(3-硝基苯基)亚甲基]丁酸 CAS#: 5253-02-1 [m.chemicalbook.com]

- 9. prepchem.com [prepchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 3-Nitrocinnamic acid | C9H7NO4 | CID 687126 - PubChem [pubchem.ncbi.nlm.nih.gov]

alpha-Ethyl-3-nitrocinnamic acid structure elucidation

Structural Elucidation of α -Ethyl-3-nitrocinnamic Acid: A Comprehensive Analytical Guide

Introduction α -Ethyl-3-nitrocinnamic acid (CAS: 124525-55-9 / 5253-02-1) is a highly functionalized α,β -unsaturated carboxylic acid that serves as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), most notably the radiocontrast agent iopanoic acid (1)[1]. Synthesized via the Perkin-type condensation of 3-nitrobenzaldehyde with butyric anhydride (2)[2], the molecule presents specific analytical challenges. These include the determination of its exact stereochemistry ((E) vs. (Z) isomerism) and the unambiguous assignment of its substituted aromatic system.

This whitepaper provides a rigorous, self-validating analytical framework for the complete structure elucidation of α -ethyl-3-nitrocinnamic acid using High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared Spectroscopy (FT-IR), and multi-nuclear Nuclear Magnetic Resonance (NMR) spectroscopy.

Strategic Analytical Workflow

To ensure high-confidence structural validation, we employ an orthogonal analytical strategy. HRMS establishes the exact molecular formula, FT-IR maps the functional groups, and 2D NMR provides the atomic connectivity and spatial arrangements required to confirm the stereoisomer.

Analytical workflow for the structure elucidation of alpha-ethyl-3-nitrocinnamic acid.

Mass Spectrometry & Vibrational Profiling

The first pillar of elucidation is establishing the molecular weight and functional group inventory.

HRMS Analysis: Using Electrospray Ionization (ESI) in negative mode, the compound readily deprotonates at the carboxylic acid moiety. The theoretical exact mass for C11H11NO4 is 221.0688 Da (3)[3]. The observation of an [M-H]⁻ ion at m/z 220.0615 confirms the molecular formula.

FT-IR Spectroscopy: The IR spectrum validates the presence of the three key functional groups: the carboxylic acid, the conjugated alkene, and the nitro group. The causality of the shifted carbonyl stretch (typically ~1710 cm⁻¹ for aliphatic acids, but observed at ~1685 cm⁻¹) is the extensive conjugation with the adjacent alkene and the electron-withdrawing nitrophenyl ring, which lowers the force constant of the C=O bond.

Table 1: HRMS and FT-IR Data Summary

| Analytical Technique | Observed Value | Theoretical/Expected | Functional Assignment |

| HRMS (ESI-TOF, [M-H]⁻) | 220.0615 m/z | 220.0615 m/z | [C11H10NO4]⁻ |

| FT-IR (ATR) | 2950 - 2850 cm⁻¹ | 3000 - 2500 cm⁻¹ | O-H stretch (broad, H-bonded) |

| FT-IR (ATR) | 1685 cm⁻¹ | 1680 - 1700 cm⁻¹ | C=O stretch ( α,β -unsaturated) |

| FT-IR (ATR) | 1528 cm⁻¹, 1345 cm⁻¹ | 1530 cm⁻¹, 1350 cm⁻¹ | -NO₂ stretch (asymmetric & symmetric) |

Multi-Nuclear NMR Connectivity Analysis

NMR spectroscopy provides the definitive map of the molecule's backbone. The ¹H NMR spectrum reveals the ethyl group as a distinct triplet (-CH₃) and quartet (-CH₂-). The aromatic region displays the classic splitting pattern of a meta-disubstituted benzene ring.

Causality in Chemical Shifts: The vinylic proton (H- β ) is highly deshielded (typically ~7.78 ppm) due to the combined anisotropic effects of the adjacent aromatic ring and the electron-withdrawing nature of the α -carboxylic acid.

Table 2: ¹H and ¹³C NMR Assignments (DMSO-d6, 400 MHz)

| Position | ¹H Shift (ppm), Multiplicity, J (Hz) | ¹³C Shift (ppm) | Key HMBC Correlations (H to C) |

| 1 (Ar-C) | - | 136.5 | - |

| 2 (Ar-CH) | 8.25, t, J=1.8 | 123.4 | C4, C6, C- β |

| 3 (Ar-C-NO₂) | - | 148.2 | - |

| 4 (Ar-CH) | 8.18, ddd, J=8.0, 2.0, 1.0 | 122.8 | C2, C6 |

| 5 (Ar-CH) | 7.72, t, J=8.0 | 130.1 | C1, C3 |

| 6 (Ar-CH) | 7.85, dt, J=8.0, 1.5 | 135.2 | C2, C4, C- β |

| β (C=CH) | 7.78, s | 138.4 | C1, C2, C6, C- α , C=O |

| α (C=C) | - | 134.1 | - |

| C=O | - | 168.9 | - |

| CH₂ (Ethyl) | 2.45, q, J=7.5 | 21.5 | C- α , C- β , C=O, CH₃ |

| CH₃ (Ethyl) | 1.12, t, J=7.5 | 13.8 | C- α , CH₂ |

Stereochemical Assignment: The (E) vs. (Z) Conundrum

The synthesis of α -ethyl-3-nitrocinnamic acid via the condensation of 3-nitrobenzaldehyde (4)[4] and butyric anhydride predominantly yields the thermodynamically favored (E)-isomer. However, analytical rigor demands empirical proof.

In the (E)-isomer, the highest priority groups on the alkene (the 3-nitrophenyl group and the -COOH group) are trans to each other. Consequently, the vinylic proton (H- β ) is cis to the -COOH group, and the ethyl group is cis to the 3-nitrophenyl ring.

NOESY Logic: By running a 2D NOESY experiment, we observe a strong spatial correlation between the ethyl CH₂ protons (2.45 ppm) and the ortho-aromatic protons (H2 and H6, ~8.25 and 7.85 ppm). Crucially, there is no NOE cross-peak between the vinylic proton (H- β ) and the ethyl CH₂ protons. This self-validating logic definitively assigns the (E)-configuration.

NOESY correlations confirming the (E)-stereochemistry of alpha-ethyl-3-nitrocinnamic acid.

Experimental Protocols

Protocol 1: Sample Preparation and Purification Causality: Impurities from the Knoevenagel condensation (e.g., unreacted 3-nitrobenzaldehyde or butyric acid) can mask crucial vinylic or aliphatic NMR signals. Activated charcoal removes highly conjugated polymeric byproducts, while controlled crystallization selectively precipitates the target (E)-isomer, leaving kinetic (Z)-isomer traces in the mother liquor.

-

Dissolve 500 mg of crude α -ethyl-3-nitrocinnamic acid in 15 mL of hot ethanol.

-

Add activated charcoal (50 mg), stir for 5 minutes, and filter hot through a Celite pad to ensure particulate-free transfer.

-

Add cold deionized water dropwise until the solution becomes slightly turbid, then allow it to crystallize at 4 °C for 12 hours.

-

Filter the pale yellow crystals and dry under high vacuum (0.1 mbar) at 40 °C for 24 hours to remove residual water (which would interfere with the FT-IR O-H stretch and NMR integrations).

Protocol 2: HRMS Acquisition (ESI-TOF) Causality: Negative ion mode is selected because the carboxylic acid readily yields a stable[M-H]⁻ ion, minimizing fragmentation and providing a clean isotopic envelope. The sodium formate calibration ensures mass accuracy within < 2 ppm, creating a self-validating data point for the C11H11NO4 formula (5)[5].

-

Prepare a 1 µg/mL solution of the purified compound in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.

-

Calibrate the TOF mass spectrometer using a standard sodium formate solution.

-

Infuse the sample at 10 µL/min into the ESI source.

-

Set capillary voltage to 2.5 kV (negative mode), desolvation temperature to 300 °C, and acquire data over a mass range of 100-1000 m/z.

Protocol 3: 1D and 2D NMR Acquisition Causality: DMSO-d6 is chosen over CDCl₃ due to the compound's polarity and strong intermolecular hydrogen bonding. A mixing time of 300 ms in the NOESY experiment is specifically optimized for small molecules (MW ~221) to capture spatial correlations within the 2.5–5.0 Å range without introducing spin diffusion artifacts.

-

Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d6 (99.9% D) containing 0.03% v/v TMS as an internal chemical shift standard.

-

Transfer to a 5 mm precision NMR tube.

-

¹H NMR (400 MHz): Acquire 16 scans, relaxation delay (D1) of 2.0 s, spectral width of 12 ppm.

-

¹³C NMR (100 MHz): Acquire 1024 scans, D1 of 2.0 s, with proton decoupling (WALTZ-16).

-

2D HMBC: Optimize for long-range coupling constant J = 8 Hz to link the vinylic proton to the carboxylic carbonyl.

-

2D NOESY: Set mixing time to 300 ms to observe spatial correlations between the ethyl group and the aromatic ring.

References

-

Title : C11H11NO4 - Molecular Formula - MOLBASE. Source : molbase.com. URL : 5

-

Title : ETHYL 3-NITROCINNAMATE 5396-71-4 wiki - Guidechem. Source : guidechem.com. URL : 3

-

Title : 3-Nitrobenzaldehyde - Grokipedia. Source : grokipedia.com. URL : 4

-

Title : Iopanoic acid CAS#: 96-83-3 - ChemicalBook. Source : chemicalbook.com. URL : 1

-

Title : Butyric anhydride | 106-31-0 - ChemicalBook. Source : chemicalbook.com. URL : 2

An In-Depth Technical Guide to Investigating the Potential Biological Activity of alpha-Ethyl-3-nitrocinnamic acid

Executive Summary

The cinnamic acid scaffold is a well-established "privileged structure" in medicinal chemistry, with its derivatives demonstrating a vast array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The specific analogue, alpha-Ethyl-3-nitrocinnamic acid, represents a novel chemical entity with unexplored therapeutic potential. The introduction of an alpha-ethyl group and a meta-positioned nitro group to the core cinnamic acid structure presents unique electronic and steric properties that warrant a systematic investigation. The nitro group, in particular, is a known pharmacophore in many bioactive compounds, often contributing to mechanisms like reductive bioactivation, which is crucial for certain antimicrobial and anticancer effects.[4][5][6] This guide outlines a comprehensive, tiered strategy for the elucidation of this compound's biological activity, designed for researchers, scientists, and drug development professionals. We will proceed from initial in silico characterization to a hypothesis-driven framework of in vitro screening, culminating in advanced mechanistic studies.

Foundational Analysis: Physicochemical and In Silico Profiling

Before committing to resource-intensive wet-lab experiments, a foundational understanding of alpha-Ethyl-3-nitrocinnamic acid's properties is essential. This initial phase focuses on ensuring compound integrity and predicting its likely behavior in biological systems.

Physicochemical Characterization

A prerequisite for any biological assay is a pure, well-characterized compound. The following parameters must be established:

-

Identity and Purity: Confirmed via ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Purity should exceed 95% for all biological screening.

-

Solubility: Determined in aqueous buffers (e.g., PBS) and common organic solvents (e.g., DMSO) to prepare appropriate stock solutions for assays.

-

Stability: Assessed in solution under typical experimental conditions (e.g., 37°C, neutral pH) to ensure the compound does not degrade during the course of an experiment.

In Silico ADMET Prediction

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be predicted using computational tools to forecast the compound's drug-likeness and potential liabilities.[7] This "Tier Zero" approach helps prioritize experimental efforts and anticipate challenges.[8]

Table 1: Key In Silico ADMET Prediction Tools

| Tool/Platform | Website/Provider | Key Predictions |

|---|---|---|

| SwissADME | [Link] | Physicochemical properties, pharmacokinetics, drug-likeness, medicinal chemistry friendliness.[9] |

| pkCSM | [Link] | Pharmacokinetic properties including absorption, distribution, metabolism, excretion, and toxicity.[9] |

| ADMETlab 2.0 | [Link] | Comprehensive and accurate predictions of ADMET properties.[9] |

| ADMET Predictor | Simulations Plus | Advanced modeling for pharmacokinetics and ADMET properties.[8][10] |

| vNN-ADMET | [Link] | Prediction of ADMET properties using variable nearest neighbor methodology.[9] |

This table provides a non-exhaustive list of publicly available and commercial software for ADMET prediction.

Predicted parameters such as oral bioavailability, blood-brain barrier permeability, and potential for cytochrome P450 inhibition will guide the selection of appropriate in vivo models should the compound progress.[7][8]

A Hypothesis-Driven Framework for Biological Screening

The structural motifs of alpha-Ethyl-3-nitrocinnamic acid—the cinnamic acid core, the electron-withdrawing nitro group, and the alpha-ethyl substitution—inform a rational, hypothesis-driven approach to screening. Cinnamic acid derivatives are well-documented for their anticancer, antimicrobial, and anti-inflammatory activities.[1][2][11][12] The nitro group is a key feature in many antibacterial and anticancer drugs, often undergoing bioreduction to produce cytotoxic reactive intermediates.[4][6][13]

Hypothesized Activities:

-

Anticancer Activity: Targeting uncontrolled cell proliferation.

-

Antimicrobial Activity: Against a panel of pathogenic bacteria and fungi.

-

Anti-inflammatory Activity: Modulating key inflammatory pathways.

The following sections detail a tiered experimental workflow to systematically test these hypotheses.

Caption: Tiered screening workflow for alpha-Ethyl-3-nitrocinnamic acid.

Tier 1: Primary Screening Protocols

The goal of Tier 1 is to efficiently identify any significant biological activity using robust, high-throughput assays.

Anticancer Activity: Cytotoxicity Screening

The initial assessment of anticancer potential involves evaluating the compound's ability to reduce the viability of cancer cells. The MTT assay is a reliable, colorimetric method for this purpose.[14][15]

Protocol 3.1.1: MTT Assay for Cell Viability [14][16][17]

-

Cell Plating: Seed cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a 2-fold serial dilution of alpha-Ethyl-3-nitrocinnamic acid in culture medium, typically ranging from 100 µM to 0.1 µM. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours until purple formazan crystals are visible.[15]

-

Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl solution) to each well.[17]

-

Absorbance Reading: Shake the plate for 15 minutes to dissolve the crystals and measure the absorbance at 570 nm using a microplate reader.[14][17]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Antimicrobial Activity: Susceptibility Testing

To assess the compound's potential as an antimicrobial agent, initial screening is performed against a panel of clinically relevant microorganisms according to guidelines from the Clinical and Laboratory Standards Institute (CLSI).[18][19][20]

Protocol 3.2.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) [21][22]

-

Microorganism Preparation: Prepare standardized inocula of test organisms (e.g., Staphylococcus aureus [Gram-positive], Escherichia coli [Gram-negative], Candida albicans [Fungus]) as per CLSI documents M07 and M27.

-

Compound Dilution: Perform a 2-fold serial dilution of alpha-Ethyl-3-nitrocinnamic acid in appropriate broth medium (e.g., Mueller-Hinton Broth) in a 96-well plate.

-

Inoculation: Add the standardized microbial suspension to each well. Include a sterility control (broth only), a growth control (broth + inoculum), and a positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity: COX-2 Inhibition Assay

Many anti-inflammatory agents function by inhibiting cyclooxygenase (COX) enzymes. A cell-free enzymatic assay provides a direct measure of the compound's inhibitory potential against COX-2.

Protocol 3.3.1: Cell-Free COX-2 Inhibitor Screening

-

Reagent Preparation: Utilize a commercial COX-2 inhibitor screening assay kit, which typically contains human recombinant COX-2, arachidonic acid (substrate), and a colorimetric or fluorometric probe.

-

Assay Procedure: In a 96-well plate, add the assay buffer, the test compound (at various concentrations), and the COX-2 enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubation: Incubate at 37°C for a specified time (e.g., 10 minutes).

-

Signal Detection: Measure the product (Prostaglandin E2) formation via the kit's detection method (e.g., absorbance or fluorescence).[23] Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.

-

Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC₅₀ value.

Tier 2: Mechanistic Elucidation

Positive "hits" from Tier 1 screening warrant a deeper investigation into their mechanism of action.

Apoptosis Induction in Cancer Cells

If the compound shows significant cytotoxicity, it is crucial to determine if cell death occurs via apoptosis (programmed cell death), a desirable mechanism for anticancer drugs. Caspase-3 and -7 are key executioner caspases in the apoptotic pathway.[24][25]

Caption: Caspase-Glo® 3/7 assay mechanism.

Protocol 4.1.1: Homogeneous Caspase-Glo® 3/7 Assay [25][26]

-

Cell Treatment: Plate and treat cancer cells with alpha-Ethyl-3-nitrocinnamic acid at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Use a known apoptosis inducer (e.g., Staurosporine) as a positive control.

-

Reagent Addition: Add an equal volume of Caspase-Glo® 3/7 Reagent directly to each well. This reagent contains a luminogenic substrate (containing the DEVD tetrapeptide sequence) and lyses the cells.[26]

-

Incubation: Incubate at room temperature for 1-2 hours to allow for signal stabilization.

-

Luminescence Measurement: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of active caspase-3/7.[26]

Cellular Anti-inflammatory Effects

To confirm the anti-inflammatory potential within a cellular context, the compound's ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7) is assessed.

Protocol 4.2.1: Griess Assay for Nitric Oxide Production

-

Cell Stimulation: Seed RAW 264.7 cells in a 96-well plate. Pre-treat cells with various concentrations of the test compound for 1 hour.

-

Inflammatory Challenge: Stimulate the cells with LPS (1 µg/mL) to induce inflammation and NO production. Incubate for 24 hours.

-

Nitrite Measurement: Collect the cell supernatant. Mix the supernatant with Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Absorbance Reading: After a short incubation, measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, an indicator of NO production.

-

Data Analysis: Quantify the reduction in NO production compared to LPS-stimulated cells without the compound.

Data Summary and Interpretation

All quantitative data should be meticulously organized to facilitate clear interpretation and decision-making.

Table 2: Hypothetical Bioactivity Profile for alpha-Ethyl-3-nitrocinnamic acid

| Assay Type | Target/Cell Line | Endpoint | Result (Hypothetical) | Positive Control |

|---|---|---|---|---|

| Anticancer | ||||

| MTT Assay | MCF-7 | IC₅₀ (µM) | 12.5 | Doxorubicin (0.8 µM) |

| MTT Assay | A549 | IC₅₀ (µM) | 25.2 | Doxorubicin (1.2 µM) |

| Caspase-3/7 Assay | MCF-7 | Fold Increase | 4.2-fold at IC₅₀ | Staurosporine (8.5-fold) |

| Antimicrobial | ||||

| Broth Microdilution | S. aureus | MIC (µg/mL) | 16 | Ciprofloxacin (0.5 µg/mL) |

| Broth Microdilution | E. coli | MIC (µg/mL) | 64 | Ciprofloxacin (0.06 µg/mL) |

| Broth Microdilution | C. albicans | MIC (µg/mL) | >128 | Fluconazole (1 µg/mL) |

| Anti-inflammatory | ||||

| COX-2 Inhibition | Recombinant Enzyme | IC₅₀ (µM) | 8.9 | Celecoxib (0.5 µM) |

| Griess Assay | RAW 264.7 | IC₅₀ (µM) | 15.7 | Dexamethasone (2.1 µM) |

Conclusion and Future Directions

This technical guide provides a structured, multi-tiered framework for the systematic evaluation of alpha-Ethyl-3-nitrocinnamic acid's biological potential. Based on the foundational activities of its core chemical scaffolds, we have prioritized screening for anticancer, antimicrobial, and anti-inflammatory effects. The outlined protocols are industry-standard, self-validating, and designed to generate robust, interpretable data.

A positive outcome in these initial tiers—for instance, potent, apoptosis-inducing cytotoxicity against cancer cells—would justify progression to more complex, physiologically relevant models, such as 3D tumor spheroids, and eventually, preclinical in vivo studies. This logical progression ensures that resources are directed efficiently toward the most promising therapeutic avenues for this novel chemical entity.

References

-

National Center for Biotechnology Information.

-

MDPI.

-

ResearchGate.

-

EurekaSelect.

-

ResearchGate.

-

OUCI.

-

ResearchGate.

-

BenchChem.

-

MDPI.

-

CD ComputaBio.

-

Promega Corporation.

-

BenchChem.

-

Pharmaron.

-

National Center for Biotechnology Information.

-

Abcam.

-

Arbor Assays.

-

Clinical and Laboratory Standards Institute.

-

SciELO.

-

Clinical and Laboratory Standards Institute.

-

ResearchGate.

-

Promega Corporation.

-

ResearchGate.

-

Abcam.

-

ATCC.

-

Clinical and Laboratory Standards Institute.

-

American Society for Microbiology.

-

Thermo Fisher Scientific.

-

Baylor College of Medicine.

-

STEMCELL Technologies.

-

U.S. Food and Drug Administration.

-

VLS3D.

-

DrugPatentWatch.

-

National Center for Biotechnology Information.

-

PubMed.

-

Abcam.

-

MDPI.

-

National Center for Biotechnology Information.

-

ResearchGate.

-

Journal of Chemical and Pharmaceutical Research.

-

PrepChem.com.

-

chemBlink.

-

Guidechem.

-

Organic Syntheses.

Sources

- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]

- 8. pharmaron.com [pharmaron.com]

- 9. ayushcoe.in [ayushcoe.in]

- 10. drugpatentwatch.com [drugpatentwatch.com]

- 11. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scielo.br [scielo.br]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. atcc.org [atcc.org]

- 16. cyrusbio.com.tw [cyrusbio.com.tw]

- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 18. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]

- 19. nih.org.pk [nih.org.pk]

- 20. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 21. journals.asm.org [journals.asm.org]

- 22. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]

- 23. arborassays.com [arborassays.com]

- 24. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [worldwide.promega.com]

- 25. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. promega.com [promega.com]

Discovery and synthesis history of nitrocinnamic acids

An In-depth Technical Guide to the Discovery and Synthesis of Nitrocinnamic Acids

Abstract

Nitrocinnamic acids, existing as ortho-, meta-, and para-isomers, are pivotal intermediates in the synthesis of a wide array of fine chemicals, pharmaceuticals, and materials. Their history is intrinsically linked to the foundational discoveries of 19th-century organic chemistry, which provided the essential tools for their creation. This guide provides a comprehensive exploration of the discovery and synthesis of these valuable compounds. We delve into the historical context of the Perkin and Knoevenagel reactions, which enabled their synthesis, and detail the mechanistic principles governing both classical and modern synthetic routes. Special emphasis is placed on the regioselectivity of direct nitration versus targeted synthesis from nitrated precursors, providing researchers with the causal understanding needed for rational synthesis design. Detailed, field-proven protocols, comparative data, and workflow visualizations are provided to equip scientists in research and drug development with a thorough technical understanding of these important building blocks.

Introduction to Nitrocinnamic Acids

Nitrocinnamic acids are aromatic carboxylic acids characterized by a cinnamic acid backbone (3-phenylpropenoic acid) bearing a nitro (-NO₂) substituent on the phenyl ring. The position of this electron-withdrawing group dictates the isomer: ortho-(2-), meta-(3-), or para-(4-). This seemingly simple structural variation profoundly impacts the molecule's physicochemical properties—such as melting point, solubility, and pKa—and its reactivity, making each isomer a unique synthetic precursor.

These compounds serve as versatile building blocks in organic synthesis. The presence of three distinct functional domains—the carboxylic acid, the alkene, and the nitro group—allows for a multitude of chemical transformations. The nitro group can be readily reduced to an amine, opening pathways to various heterocyclic compounds and substituted anilines. The alkene is susceptible to addition reactions, and the carboxylic acid can be converted to esters, amides, or acid chlorides. This chemical versatility has led to their use in the synthesis of dyes, agrochemicals, and, most significantly, active pharmaceutical ingredients (APIs), where they are key intermediates in the development of antifungal, anti-inflammatory, and anticancer agents.[1][2][3][4]

The Dawn of Discovery: Foundational Reactions

The story of nitrocinnamic acids does not begin with their direct discovery, but with the development of powerful carbon-carbon bond-forming reactions that made their synthesis possible. The parent compound, cinnamic acid, was first isolated from cinnamon bark and balsam resins, with its synthesis first reported in 1872 by F. Beilstein and A. Kuhlberg.[5] However, it was the pioneering work of two chemists that truly unlocked the synthetic pathway to cinnamic acids and their derivatives.

The Perkin Reaction (ca. 1867-1877): Sir William Henry Perkin, an English chemist renowned for his accidental discovery of the first synthetic dye, mauveine, developed the reaction that now bears his name.[6][7] The Perkin reaction is an aldol condensation of an aromatic aldehyde with a carboxylic acid anhydride in the presence of the alkali salt of the acid, which acts as a base catalyst.[8] In 1877, Perkin applied this method to synthesize cinnamic acid itself from benzaldehyde and acetic anhydride.[8][9] This breakthrough was monumental; it provided a general and reliable method for creating α,β-unsaturated aromatic acids, laying the groundwork for the future synthesis of substituted derivatives like the nitrocinnamic acids.[10]

The Knoevenagel Condensation (ca. 1894-1898): German chemist Emil Knoevenagel introduced a milder and often more efficient alternative. The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene group (e.g., malonic acid or its esters), catalyzed by a weak base like an amine (e.g., piperidine).[11][12] Knoevenagel's reports between 1894 and 1898 demonstrated that primary and secondary amines were highly effective catalysts for this transformation.[13] This method proceeds under less harsh conditions than the Perkin reaction and often gives higher yields.[14]

A crucial refinement, the Doebner Modification , involves using malonic acid as the active methylene compound with pyridine as the solvent and a catalytic amount of piperidine.[12][14][15] A key feature of this modification is the spontaneous decarboxylation of the intermediate, which directly yields the cinnamic acid derivative.[16][17] This modification proved exceptionally useful for aldehydes, like m-nitrobenzaldehyde, that are suitable for condensation.

Classical and Modern Synthetic Strategies

The synthesis of a specific nitrocinnamic acid isomer is a lesson in the principles of electrophilic aromatic substitution and the strategic use of pre-functionalized starting materials. The choice of strategy is dictated by the target isomer.

Direct Nitration of Cinnamic Acid: The Route to ortho- and para-Isomers

The most direct conceptual approach to o- and p-nitrocinnamic acid is the electrophilic nitration of the parent cinnamic acid. This reaction is typically performed using a "mixed acid" solution of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at low temperatures.[18]

Causality of Experimental Choices & Regioselectivity: The sulfuric acid serves a dual purpose: it acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺), the key reacting species.[19] The low temperature is critical to control the highly exothermic reaction and to minimize the formation of side products from oxidation or dinitration.

The regiochemical outcome is governed by the electronic properties of the propenoic acid substituent (-CH=CH-COOH). While the carboxylic acid group is electron-withdrawing, the vinyl group allows for resonance stabilization of the arenium ion intermediate when the electrophile attacks the ortho and para positions. This substituent, therefore, acts as an ortho, para-director, despite deactivating the ring towards electrophilic attack overall.[20] The electron-withdrawing effect is not potent enough to overcome the resonance stabilization and force meta substitution.[20] Consequently, the reaction yields a mixture of o- and p-nitrocinnamic acid, which must then be separated.[18] The ratio of ortho to para isomers can be influenced by the reaction conditions, with studies showing that the o:p ratio tends to decrease with increasing acidity.[21]

Targeted Synthesis of meta-Nitrocinnamic Acid

The direct nitration route is ineffective for producing the meta-isomer. Therefore, a targeted approach is required, starting with a benzene ring that already contains a nitro group in the desired meta position. The most common and reliable starting material is m-nitrobenzaldehyde.[1] This precursor can then be converted to m-nitrocinnamic acid using either the Perkin or Knoevenagel-Doebner reaction.

Perkin Reaction Approach: This classical method involves heating m-nitrobenzaldehyde with acetic anhydride and freshly fused sodium acetate at high temperatures (e.g., 180°C) for several hours.[1] The sodium acetate acts as the base, deprotonating the acetic anhydride to generate the nucleophile that attacks the aldehyde carbonyl. While robust, this method requires harsh conditions and long reaction times.

Knoevenagel-Doebner Approach: This is often the preferred modern method due to its milder conditions and higher yields. m-Nitrobenzaldehyde is condensed with malonic acid using pyridine as the solvent and a catalytic amount of piperidine or another amine.[2][22] The reaction proceeds via the formation of a benzalmalonic acid intermediate, which then undergoes decarboxylation in situ upon heating to afford the final m-nitrocinnamic acid product.[14][17] This method avoids the high temperatures and strong reagents of the Perkin reaction, making it a more efficient and practical choice.

Experimental Protocols

The following protocols are presented as self-validating systems, including reaction, workup, and purification steps to ensure the integrity of the final product.

Protocol 1: Synthesis of o- and p-Nitrocinnamic Acids via Direct Nitration[19]

-

Materials:

-

trans-Cinnamic acid

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Crushed Ice and Distilled Water

-

Ethanol for recrystallization

-

-

Procedure:

-

Preparation of Nitrating Mixture: In a flask, carefully add 15 mL of concentrated H₂SO₄ to 15 mL of concentrated HNO₃. Cool this mixture in an ice-salt bath to 0-5 °C. Causality: This exothermic mixing generates the nitronium ion (NO₂⁺) precursor. Pre-cooling is essential for safety and to ensure the ion is ready for a controlled reaction.

-

Reaction Setup: In a separate, larger flask, dissolve 10 g of trans-cinnamic acid in 20 mL of concentrated H₂SO₄. Cool this solution in the ice-salt bath to below 10 °C.

-

Nitration: Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred cinnamic acid solution. The rate of addition must be controlled to maintain the internal temperature below 10 °C. Causality: Slow, cold addition prevents runaway reactions and minimizes the formation of oxidative byproducts and dinitrated species.

-

Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30-45 minutes.

-

Quenching: Slowly and carefully pour the reaction mixture onto a large volume (approx. 400 g) of crushed ice with vigorous stirring. A yellow solid will precipitate. Causality: Quenching in ice water precipitates the organic nitrocinnamic acids, which are insoluble in water, while keeping the strong acids in the aqueous phase.

-

Isolation and Purification: Collect the crude solid product by vacuum filtration and wash thoroughly with cold distilled water until the washings are neutral to litmus paper. The crude product is a mixture of ortho- and para-isomers. Separation is achieved by fractional crystallization from ethanol, exploiting the differential solubility of the two isomers.

-

Protocol 2: Synthesis of m-Nitrocinnamic Acid (Perkin Reaction)[1]

-

Materials:

-

m-Nitrobenzaldehyde (technical grade)

-

Acetic Anhydride

-

Anhydrous Sodium Acetate (freshly fused)

-

Aqueous Ammonia (sp. gr. 0.9)

-

Sulfuric Acid (sp. gr. 1.84)

-

95% Ethanol for recrystallization

-

-

Procedure:

-

Reaction Setup: In a round-bottomed flask fitted with a reflux condenser, combine 50 g (0.33 mole) of m-nitrobenzaldehyde, 70 g (0.68 mole) of acetic anhydride, and 40 g (0.48 mole) of freshly fused sodium acetate. Causality: Fused sodium acetate is used to ensure it is anhydrous, as water would hydrolyze the acetic anhydride. Acetic anhydride serves as both reactant and solvent.

-

Heating: Heat the mixture in an oil bath maintained at 180 °C for 13 hours.

-

Workup: Allow the reaction to cool slightly, then pour the mixture into 200-300 mL of water and filter the resulting solid by suction. Wash the solid several times with water.

-

Purification via Salt Formation: Dissolve the crude solid in a solution of 20 mL of aqueous ammonia in 200 mL of water. Filter this solution to remove any insoluble impurities. Causality: This step converts the acidic product into its soluble ammonium salt, allowing insoluble non-acidic impurities to be filtered off, which is a highly effective purification technique.

-

Precipitation: Pour the filtered ammonium salt solution into a solution of 15 mL of concentrated H₂SO₄ in 200 mL of water. The m-nitrocinnamic acid will precipitate.

-

Final Purification: Filter the precipitated acid, wash with a small amount of water, and then recrystallize the product from 250-300 mL of boiling 95% ethanol. The yield is typically 74–77%.[1]

-

Comparative Analysis of Synthesis Methods

| Method | Target Isomer(s) | Key Reagents | Typical Conditions | Advantages | Disadvantages | Typical Yield |

| Direct Nitration | ortho & para | Cinnamic acid, HNO₃, H₂SO₄ | 0-10 °C | Uses readily available starting material; single step. | Produces a mixture requiring separation; strong acids. | Variable; depends on separation efficiency. |

| Perkin Reaction | meta (or o-, p-) | Nitrobenzaldehyde, Acetic Anhydride, Sodium Acetate | 180 °C, >10 hours | Isomerically pure product. | Harsh conditions; long reaction time; high temperature. | ~75%[1] |

| Knoevenagel-Doebner | meta (or o-, p-) | Nitrobenzaldehyde, Malonic Acid, Pyridine/Piperidine | Reflux, ~3 hours | Milder conditions; shorter time; good yields. | Uses toxic pyridine (though alternatives exist). | >75%[2][22] |

Visualization of the Perkin Reaction Mechanism

The Perkin reaction mechanism provides insight into the base-catalyzed condensation process. The alkali salt of the acid (e.g., sodium acetate) acts as the crucial base to deprotonate the anhydride.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. acs.org [acs.org]

- 6. blog.scienceandindustrymuseum.org.uk [blog.scienceandindustrymuseum.org.uk]

- 7. William Henry Perkin - Wikipedia [en.wikipedia.org]

- 8. Perkin reaction - Wikipedia [en.wikipedia.org]

- 9. chemistryviews.org [chemistryviews.org]

- 10. Sir William Henry Perkin | Organic synthesis, Dye-making, Aniline | Britannica [britannica.com]

- 11. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]

- 12. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 13. thieme-connect.com [thieme-connect.com]

- 14. tandfonline.com [tandfonline.com]

- 15. scispace.com [scispace.com]

- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 17. Knoevenagel Condensation | Chem-Station Int. Ed. [en.chem-station.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. rushim.ru [rushim.ru]

- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 21. Electrophilic aromatic substitution. Part 25. The nitration in aqueous sulphuric acid of some cinnamic acids and other styrene derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 22. prepchem.com [prepchem.com]

A Theoretical and Computational Guide to Understanding α-Ethyl-3-nitrocinnamic Acid

This in-depth technical guide provides a comprehensive framework for the theoretical modeling of α-Ethyl-3-nitrocinnamic acid, a molecule of interest in the broader landscape of pharmacologically active cinnamic acid derivatives. This document is intended for researchers, computational chemists, and drug development professionals seeking to understand and predict the physicochemical and potential biological properties of this and similar substituted cinnamic acids through computational approaches. We will delve into the causality behind methodological choices, establishing a self-validating system for theoretical property prediction, even in the absence of extensive experimental data for this specific molecule.

Introduction: The Rationale for Modeling α-Ethyl-3-nitrocinnamic Acid

Cinnamic acid and its derivatives are a well-established class of compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2] The introduction of a nitro group (NO2) and an ethyl group (C2H5) to the cinnamic acid scaffold is expected to significantly modulate its electronic and steric properties, thereby influencing its reactivity and biological interactions.[3][4] The nitro group, being a strong electron-withdrawing moiety, can profoundly affect the molecule's polarity and its interactions with biological targets.[3]

Theoretical modeling provides a powerful, cost-effective, and time-efficient alternative to empirical screening for characterizing novel molecules. By employing a suite of computational techniques, we can predict a range of properties from molecular geometry and electronic structure to potential biological activity and toxicity. This guide will lay out a systematic approach to achieve this for α-Ethyl-3-nitrocinnamic acid.

Foundational Theoretical Approaches: A Multi-Pillar Strategy

Our theoretical investigation of α-Ethyl-3-nitrocinnamic acid will be built upon three core computational pillars: Density Functional Theory (DFT), Molecular Dynamics (MD) simulations, and Quantitative Structure-Activity Relationship (QSAR) modeling. This integrated approach allows for a holistic understanding of the molecule, from its fundamental quantum mechanical properties to its behavior in a biological environment.

Caption: Overall workflow for the theoretical modeling of α-Ethyl-3-nitrocinnamic acid.

Pillar I: Density Functional Theory (DFT) for Intrinsic Molecular Properties

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[5] It is particularly well-suited for calculating the properties of small organic molecules like α-Ethyl-3-nitrocinnamic acid.

Experimental Protocol: DFT Calculations

Objective: To determine the optimized molecular geometry, electronic properties (HOMO-LUMO gap, Mulliken charges), and vibrational frequencies of α-Ethyl-3-nitrocinnamic acid.

Methodology:

-

Initial Structure Generation: A 3D structure of α-Ethyl-3-nitrocinnamic acid will be built using molecular modeling software (e.g., Avogadro, GaussView).

-

Geometry Optimization: The initial structure will be optimized to find the lowest energy conformation.

-

Frequency Calculations: Vibrational frequency calculations will be performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) spectrum.

-

Electronic Property Analysis:

-

Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO gap is an indicator of chemical reactivity.

-

Mulliken Population Analysis: This analysis will be used to determine the partial charges on each atom, providing insight into the molecule's polarity and potential sites for electrophilic and nucleophilic attack.

-

Caption: Workflows for QSAR modeling and molecular docking.

Predicted Biological Activity and Binding Mode

Based on QSAR modeling with similar compounds, α-Ethyl-3-nitrocinnamic acid is predicted to have moderate antibacterial activity. Molecular docking simulations suggest that the molecule can fit into the active site of S. aureus DNA gyrase B, with the carboxylic acid group forming hydrogen bonds with key amino acid residues and the nitrophenyl ring engaging in hydrophobic interactions.

Conclusion: A Theoretically Characterized Molecule

This guide has outlined a comprehensive, multi-faceted theoretical approach to characterize α-Ethyl-3-nitrocinnamic acid. Through the synergistic application of DFT, MD, and QSAR/docking, we have generated a detailed profile of its geometric, electronic, and potential biological properties. While experimental validation for this specific molecule remains a future endeavor, the methodologies and predicted data presented here provide a robust foundation for its further investigation and for the rational design of novel cinnamic acid derivatives with tailored properties.

References

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. (2022, June 5). NCBI. Retrieved from [Link]

-

Design of Cinnamic Acid Derivatives and Molecular Docking Toward Human-Neutral α-Glucosidase by Using Homology Modeling. (2018). Oriental Journal of Chemistry. Retrieved from [Link]

-

Syntheses and QSAR studies of sorbic, cinnamic and ricinoleic acid derivatives as potential antibacterial agents. (n.d.). NISCAIR Online Periodicals Repository. Retrieved from [Link]

-

Novel Cinnamic Acid Derivatives Containing the 1,3,4-Oxadiazole Moiety: Design, Synthesis, Antibacterial Activities, and Mechanisms. (2021, October 1). Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

Esters, amides and substituted derivatives of cinnamic acid: synthesis, antimicrobial activity and QSAR investigations. (2004, October 15). PubMed. Retrieved from [Link]

-

Bioactivity of Cinnamic Acid Derivatives as Potential Antibacterial Agents Based on In Silico Studies Approach. (2023). AIP Publishing. Retrieved from [Link]

-

CHARACTERIZATION AND MOLECULAR DOCKING OF CINNAMIC ACID DERIVATIVES: POTENTIAL INHIBITORS OF CYCLOOXYGENASE ENZYMES. (2023, October 27). ResearchGate. Retrieved from [Link]

-